tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate
CAS No.: 187610-67-9
Cat. No.: VC20933481
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187610-67-9 |
|---|---|
| Molecular Formula | C12H23NO3 |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15) |
| Standard InChI Key | GVQRDYUYIXDJSG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CCCCC1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCCC1)CO |
Introduction
Chemical Identity and Structural Properties
tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is identified by the CAS number 187610-67-9. It belongs to the class of carbamates, which are derivatives of carbamic acid containing the functional group -NHCOO-. This particular compound features a tert-butyl group attached to the carbamate oxygen, with the nitrogen bonded to a cyclohexyl ring bearing a hydroxymethyl substituent at position 1.
The compound has a well-defined chemical structure with several identifying characteristics as outlined in Table 1:
| Property | Value |
|---|---|
| CAS Number | 187610-67-9 |
| IUPAC Name | tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate |
| Molecular Formula | C12H23NO3 |
| Molecular Weight | 229.32 g/mol |
| InChI | InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15) |
| InChIKey | GVQRDYUYIXDJSG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CCCCC1)CO |
| MDL Number | MFCD04038541 |
| The molecular structure consists of a cyclohexyl ring with a quaternary carbon at position 1, to which both a hydroxymethyl group (-CH2OH) and a tert-butylcarbamate group (-NHCOO-C(CH3)3) are attached. This structural arrangement creates distinct reactivity patterns and physical properties that define the compound's behavior in various chemical environments. |
Structural Features and Reactivity
The structure of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate incorporates several key functional groups that contribute to its chemical properties and potential applications:
Structural Comparisons
The quaternary carbon at the junction of the cyclohexyl ring, carbamate, and hydroxymethyl groups creates a distinctive structural motif that differs from related compounds where these groups are attached to different positions on the ring. This arrangement introduces specific steric constraints and electronic effects that influence the compound's reactivity profile.
Related Compounds and Structural Variations
Several compounds structurally related to tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate have been documented in the chemical literature. These compounds share similar structural elements but differ in aspects such as ring size, position of functional groups, or stereochemistry.
Table 2: Structurally Related Compounds
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